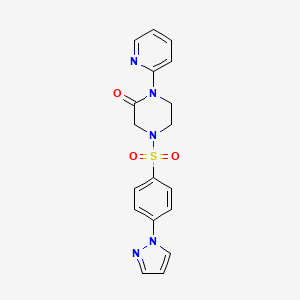

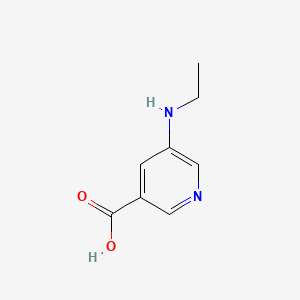

![molecular formula C24H22N4O4 B2521507 2,4-二甲氧基-N-(2-甲基-4-(2-甲基-4-氧代吡啶并[2,3-d]嘧啶-3(4H)-基)苯基)苯甲酰胺 CAS No. 921563-50-0](/img/structure/B2521507.png)

2,4-二甲氧基-N-(2-甲基-4-(2-甲基-4-氧代吡啶并[2,3-d]嘧啶-3(4H)-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide" is a complex organic molecule that may be related to various fields of chemistry and biology. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and potential applications. For instance, the synthesis of benzamide derivatives with potential biological applications is reported in the first paper . The second paper discusses the synthesis of formamide derivatives starting from a nitrophenyl precursor . The third paper provides details on the molecular structure of a pyrimidinyl-acrylamide and a related pyrido[2,3-d]pyrimidin derivative . These papers collectively contribute to a broader understanding of the chemical space around the compound of interest.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions starting from simple precursors. For example, the first paper describes the use of 4-aminophenazone, an anti-inflammatory drug, as a starting material to synthesize a series of benzamide derivatives . Similarly, the second paper uses 2-(2-nitrophenyl)acetonitrile as a starting material for the synthesis of formamide derivatives . These methods suggest that the synthesis of the compound might also involve a multi-step process starting from a simple precursor, possibly involving nitration, reduction, and amide formation steps.

Molecular Structure Analysis

The molecular structure of related compounds is characterized by techniques such as NMR, MS, and elemental analysis . The third paper provides insights into the bond distances and electronic polarization in similar pyrimidinyl compounds . These findings suggest that the molecular structure of "2,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide" would likely exhibit interesting electronic properties, which could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups and electronic structure. The presence of amide, methoxy, and pyrimidinyl groups suggests potential reactivity in nucleophilic substitution, electrophilic aromatic substitution, and hydrogen bonding interactions. The third paper discusses the absence of hydrogen bonds in one structure, while detailing a hydrogen-bonded ribbon in another, highlighting the importance of molecular conformation in dictating reactivity .

Physical and Chemical Properties Analysis

While the papers do not directly provide information on the physical and chemical properties of the compound , they do offer a glimpse into the properties of structurally related compounds. For instance, the lack of herbicidal activity in the formamide derivatives suggests that the biological activity of such compounds can be highly specific . The electronic polarization mentioned in the third paper could also influence the solubility, stability, and intermolecular interactions of the compound .

科学研究应用

化学合成和表征

与 2,4-二甲氧基-N-(2-甲基-4-(2-甲基-4-氧代吡啶并[2,3-d]嘧啶-3(4H)-基)苯基)苯甲酰胺 相关的化合物的化学合成和表征对于了解其在科学研究中的潜在应用至关重要。例如,对甲磺酸伊马替尼及其相关物质(包括各种苯甲酰胺衍生物)的非水性毛细管电泳的研究,为用于类似化合物的质量控制和表征的分离技术和分析方法提供了见解。该方法展示了有效性和简单性,表明其可用于评估相关化学实体的纯度和合成过程 (Ye 等,2012)。

抗肿瘤活性

对吡啶并[2,3-d]嘧啶衍生物(如 2,4-二氨基-6-(2,5-二甲氧基苄基)-5-甲基吡啶并[2,3-d]嘧啶)的合成和抗肿瘤活性的研究揭示了在抗癌药物开发中的巨大潜力。已发现这些化合物是哺乳动物二氢叶酸还原酶的有效抑制剂,对动物模型中的特定类型癌症具有相当大的活性。这突出了此类衍生物在肿瘤学中的治疗潜力,为开发新的抗癌剂提供了途径 (Grivsky 等,1980)。

作用机制

属性

IUPAC Name |

2,4-dimethoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O4/c1-14-12-16(28-15(2)26-22-19(24(28)30)6-5-11-25-22)7-10-20(14)27-23(29)18-9-8-17(31-3)13-21(18)32-4/h5-13H,1-4H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJCJGKPNQRCRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

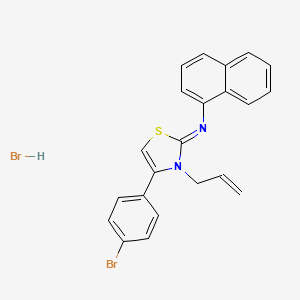

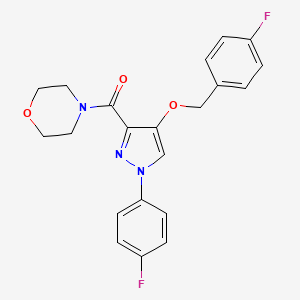

![N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2521424.png)

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile](/img/structure/B2521427.png)

![Methyl furo[2,3-c]pyridine-7-carboxylate](/img/structure/B2521429.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B2521435.png)

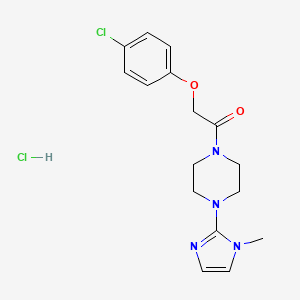

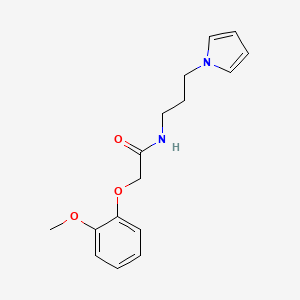

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2521440.png)

![3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2521447.png)